molecular formula C27H22FN5O2 B14983756 (2E)-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B14983756
M. Wt: 467.5 g/mol
InChI Key: KQKWMCZTOKOMDC-CXUHLZMHSA-N
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Description

The compound (2E)-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a complex organic molecule that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, substituted with fluorophenyl, phenyl, and methoxyphenyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic synthesis techniques. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl, phenyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated precursors and organometallic reagents in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

(2E)-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways, ultimately resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE
  • (2E)-N-[7-(4-BROMOPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE
  • (2E)-N-[7-(4-IODOPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2E)-N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to molecular targets and improve its metabolic stability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H22FN5O2

Molecular Weight

467.5 g/mol

IUPAC Name

(E)-N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C27H22FN5O2/c1-35-22-14-7-18(8-15-22)9-16-25(34)30-26-31-27-29-23(19-5-3-2-4-6-19)17-24(33(27)32-26)20-10-12-21(28)13-11-20/h2-17,24H,1H3,(H2,29,30,31,32,34)/b16-9+

InChI Key

KQKWMCZTOKOMDC-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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